molecular formula C10H14ClNO2S B6173268 ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate CAS No. 2758004-94-1

ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Cat. No. B6173268
CAS RN: 2758004-94-1
M. Wt: 247.7
InChI Key:
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Description

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate (ECTM) is an organic compound that is used in a variety of scientific applications. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also a valuable starting material for the synthesis of other organic compounds. This compound has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.

Scientific Research Applications

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate has a wide range of scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of other organic compounds, such as amines, alcohols, and esters. In addition, it has been used in the synthesis of various heterocyclic compounds, such as thiazoles and oxazoles.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is not fully understood. However, it is believed to involve the formation of a carbocation intermediate, which is then attacked by the nucleophile, resulting in the formation of the desired product. This mechanism is believed to be similar to that of other organic compounds, such as ethyl bromoacetate and ethyl chloroacetate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate are not well understood. However, it is believed to be a relatively non-toxic compound, with no significant adverse effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it an ideal starting material for a variety of synthetic reactions. It is also relatively non-toxic, making it safe to handle in the laboratory. Furthermore, it is soluble in a variety of solvents, making it easy to work with.
However, there are some limitations to using ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in the reaction mixture, leading to side reactions and the formation of unwanted products. Furthermore, it is sensitive to light, and can decompose upon exposure to UV radiation.

Future Directions

There are several potential future directions for the research and development of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate. One possibility is to develop new synthesis methods for this compound, which could lead to more efficient and cost-effective production. Another possibility is to investigate the biochemical and physiological effects of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate, which could lead to new applications in the pharmaceutical and agrochemical industries. Additionally, further research into the mechanism of action of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate could lead to more efficient and selective synthetic reactions. Finally, research into the stability of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate could lead to improved shelf-life and storage conditions.

Synthesis Methods

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of ethyl bromoacetate with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent, such as ethanol or isopropanol. The reaction yields a mixture of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate and ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoic acid (ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoateA). The mixture can then be separated by column chromatography and the desired product can be isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate' involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-(chloromethyl)-1,3-thiazole-2-amine in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-bromo-2-methylpropanoate", "4-(Chloromethyl)-1,3-thiazole-2-amine", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve ethyl 2-bromo-2-methylpropanoate and 4-(chloromethyl)-1,3-thiazole-2-amine in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired compound 'ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate'." ] }

CAS RN

2758004-94-1

Product Name

ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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